Bupranolol - 38104-34-6

Bupranolol

Catalog Number: EVT-262130
CAS Number: 38104-34-6
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bupranolol, (S)- is a non-selective beta blocker without intrinsic sympathomimetic activity (ISA), but with strong membrane stabilizing activity. Its potency is similar to propranolol.
Overview

Bupranolol is a non-selective beta blocker with pharmacological properties similar to propranolol. It is primarily used for managing conditions such as hypertension and tachycardia, as well as for treating glaucoma through its formulation as eye drops. Unlike some other beta blockers, bupranolol does not exhibit intrinsic sympathomimetic activity but possesses significant membrane stabilizing activity, making it effective in various cardiovascular applications .

Source and Classification

Bupranolol belongs to the class of organic compounds known as phenol ethers, characterized by an ether group attached to an aromatic ring. Its chemical formula is C14H22ClNO2C_{14}H_{22}ClNO_{2}, and its molecular weight is approximately 271.78 g/mol . The compound is classified under several pharmacological categories, including adrenergic antagonists and antihypertensive agents .

Synthesis Analysis

The synthesis of bupranolol can be achieved through various methods, with one notable approach involving the use of trisubstituted phosphonium halides as selective chlorinating agents. This method allows for the production of high-purity chiral products without racemization of the optically active intermediate. The synthesis typically involves the following steps:

  1. Chlorination: The starting material undergoes chlorination to yield a monochloro derivative.
  2. Formation of Aryloxypropanolamine: The chlorohydrin is converted into the desired aryloxypropanolamine in either a single reaction vessel or through separate steps, enhancing efficiency and yield.
  3. Purification: The process minimizes the formation of undesirable by-products, thus reducing the need for extensive purification .
Molecular Structure Analysis

Bupranolol's molecular structure can be represented by its chemical formula C14H22ClNO2C_{14}H_{22}ClNO_{2}. The compound features a chlorobenzene ring, an aliphatic amine, and an ether functional group. Key structural data include:

  • Molecular Weight: 271.78 g/mol
  • IUPAC Name: (R)-1-(4-Chlorophenyl)-2-(1,1-dimethylethylamino)-2-propanol
  • 3D Structure: Available in various chemical databases, illustrating its spatial configuration .
Chemical Reactions Analysis

Bupranolol participates in several chemical reactions typical of beta blockers, primarily focusing on its interactions with adrenergic receptors. Key reactions include:

  1. Binding to Beta-Adrenergic Receptors: Bupranolol competes with catecholamines at beta(1) and beta(2) adrenergic receptors, inhibiting sympathetic stimulation.
  2. Metabolism: The compound undergoes extensive first-pass metabolism, resulting in the formation of carboxybupranolol, which is primarily eliminated renally .
  3. Stability Reactions: Bupranolol exhibits stability under physiological conditions, which is crucial for its therapeutic efficacy.
Mechanism of Action

The mechanism by which bupranolol exerts its effects involves competitive antagonism at beta-adrenergic receptors:

Physical and Chemical Properties Analysis

Bupranolol exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is low at approximately 0.143 mg/mL.
  • LogP (Partition Coefficient): 3.14, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic: 14.09
    • Strongest Basic: 9.76
  • Protein Binding: Approximately 76% .

These properties influence its pharmacokinetics and bioavailability, which is notably less than 10% due to extensive first-pass metabolism.

Applications

Bupranolol finds application in various clinical settings:

  • Hypertension Management: Used to lower blood pressure effectively.
  • Tachycardia Treatment: Helps manage elevated heart rates.
  • Glaucoma Treatment: Administered as eye drops to reduce intraocular pressure.

Additionally, ongoing research explores bupranolol's potential in treating anxiety disorders and other cardiovascular conditions due to its stabilizing effects on cardiac membranes .

Chemical Characterization and Synthesis of Bupranolol

Molecular Structure and Physicochemical Properties

Bupranolol ((RS)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol) is a non-selective beta-adrenoceptor antagonist belonging to the aryloxypropanolamine class of compounds. Its molecular formula is C₁₄H₂₂ClNO₂, yielding a molecular weight of 271.78 g/mol [1] [5]. The molecule features a chiral center at the carbon bearing the secondary alcohol, resulting in two enantiomers: S(-) and R(+). The structure integrates three key pharmacophoric elements: an aromatic ring (2-chloro-5-methylphenol), a hydrophilic ethanolamine linker with a β-hydroxy group, and a hydrophobic tert-butylamino group [4].

Table 1: Physicochemical Properties of Bupranolol

PropertyValueMeasurement Conditions
Molecular Weight271.78 g/mol-
LogP (Partition Coefficient)3.14 (Predicted)Octanol/water system [1]
pKa9.76 (Basic)Protonation of amine group [1]
Solubility0.143 mg/mL (Water)Predicted [1]
Soluble in DMSO, EthanolTo 100 mM [9]
Protein Binding76%Human plasma [1] [5]
Melting PointNot reported in sources

Bupranolol exhibits moderate lipophilicity (predicted LogP = 3.14), facilitating membrane penetration but limiting aqueous solubility (predicted water solubility = 0.143 mg/mL) [1]. The molecule demonstrates significant protein binding capacity (76%) in human plasma, influencing its distribution characteristics [1] [5]. The tert-butyl group confers steric hindrance, potentially influencing receptor binding kinetics and metabolic stability compared to smaller alkyl substituents in other beta-blockers [4]. The chlorine atom at the ortho position and the methyl group at the para position on the aromatic ring are critical structural features influencing both receptor affinity and the electron density of the aromatic system [4] [7].

Synthetic Pathways and Optimization Strategies

The synthesis of bupranolol follows a convergent route common to many aryloxypropanolamine beta-blockers, involving the reaction of an epoxide intermediate with tert-butylamine [4]. The key intermediates are 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (glycidyl ether) and 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (diol) [4].

The traditional synthesis involves:

  • Williamson Ether Synthesis: Reaction of 2-chloro-5-methylphenol with racemic epichlorohydrin under basic conditions yields the racemic glycidyl ether intermediate.
  • Ring-Opening Aminolysis: Reaction of the racemic glycidyl ether with tert-butylamine under controlled conditions yields racemic bupranolol [4].

Significant challenges exist in chiral resolution to obtain enantiopure bupranolol. Research demonstrates that racemic glycidyl ether intermediates exhibit a tendency for spontaneous resolution during crystallization, offering a potential pathway for obtaining enantiomerically enriched precursors without complex resolution agents [4]. Stereoselective synthesis methods include:

  • Hydrolytic Kinetic Resolution (HKR): Utilizing chiral catalysts like Co(Salen) complexes for enantioselective ring-opening of racemic epoxides.
  • Chiral Auxiliary Approaches: Synthesis via cyclic sulfites derived from enantiomerically pure 1,2-diols [4].

A breakthrough in beta-blocker synthesis relevant to bupranolol production involves amine-functionalized graphene oxide (NGO) membrane nanoreactors. These nanoreactors facilitate:

  • Ultrafast Reaction Kinetics: Near-complete conversion in under 5 seconds at room temperature (23°C).
  • Enhanced Selectivity: Near 100% product selectivity by suppressing side reactions through confined nanoscale environments.
  • Energy Efficiency: Ambient temperature operation replacing traditional energy-intensive processes.
  • Tunable Reactivity: Controlled thermal annealing optimizes interlayer spacing, reducing activation energy for the ring-opening reaction [6].

This membrane reactor technology demonstrates a 4.36-fold increase in catalytic flux and an eight-fold higher turnover frequency (TOF = 17.48 h⁻¹) compared to NGO powder catalysts, highlighting its potential for scalable, sustainable bupranolol synthesis [6].

Structure-Activity Relationship (SAR) in Beta-Adrenoceptor Antagonism

Bupranolol acts as a competitive, non-selective beta-adrenoceptor antagonist with potency comparable to propranolol [1] [5] [9]. Its SAR profile reveals critical structural determinants for receptor affinity, selectivity, and antagonism:

  • Aryloxypropanolamine Scaffold: The core -O-CH₂-CH(OH)-CH₂-NH- structure is essential for beta-adrenoceptor binding. The β-hydroxy group forms crucial hydrogen bonds with serine residues (Ser204, Ser207) in transmembrane helix 4 (TM4) and TM5 of beta-adrenoceptors [7] [10].
  • Aromatic Ring Substitution:
  • The ortho-chloro substituent (2-Cl) significantly enhances affinity for beta₁/beta₂-ARs compared to unsubstituted analogs. It likely influences the optimal spatial orientation of the aryl ring within the hydrophobic binding pocket.
  • The para-methyl group (5-CH₃) contributes to lipophilicity and optimal steric bulk. Oxidation of this methyl group to carboxylic acid (carboxybupranolol) is the primary metabolic pathway (>90%) [1] [5].
  • Amino Substituent: The bulky, branched tert-butylamino group (-NHC(CH₃)₃) is a key determinant of bupranolol's unique pharmacological profile:
  • Imparts reduced intrinsic sympathomimetic activity (ISA) compared to beta-blockers with isopropylamine groups.
  • Contributes to atypical antagonism at the beta₃-adrenoceptor and cardiostimulant receptors (putative beta₄).
  • Influences stereoselective antagonism. S(-)-bupranolol potently antagonizes the atypical cardiostimulant receptor in rat hearts (shifting CGP 12177 dose-response curves 8.4-fold), while R(+)-bupranolol is significantly less effective at the same dose [3].
  • Membrane Stabilizing Activity (MSA): Bupranolol exhibits strong MSA, attributed to its lipophilic nature facilitating interaction with lipid bilayers and sodium channels, similar to propranolol but distinct from more hydrophilic beta-blockers like atenolol [1] [5].

Table 2: Beta-Adrenoceptor Affinity Profile of Bupranolol

Receptor SubtypeKi (nM)Relative SelectivityFunctional Activity
Beta₁-Adrenoceptor50~1x (Reference)Competitive Antagonist [9]
Beta₂-Adrenoceptor5.2~9.6x (Higher than Beta₁)Competitive Antagonist [9]
Beta₃-Adrenoceptor170~0.3x (Lower than Beta₁)Antagonist (Non-selective) [9] [7]
Atypical Cardiostimulant (Putative Beta₄)--Stereoselective Antagonist: S(-)-enantiomer active [3]

Bupranolol displays a distinct SAR at the beta₃-adrenoceptor (beta₃-AR). While possessing relatively lower affinity (Ki ~170 nM) compared to beta₂-AR [9], it acts as a functional antagonist at this receptor [7] [10]. Molecular modeling studies suggest this interaction involves the extended conformation of its alkylamine chain (tert-butyl group) interacting with specific residues (e.g., less bulky amino acids in TM regions) within the less encumbered beta₃-AR binding pocket compared to beta₁/beta₂-ARs [7]. This contrasts with beta₁/beta₂ antagonists exhibiting beta₃ agonism (e.g., CGP 12177A, bucindolol, pindolol), whose activity requires an extended alkylamine conformation within the beta₃ site [7] [10]. Bupranolol's alkylamine bulk allows only antagonism at beta₃-AR.

The stereochemistry profoundly impacts bupranolol's activity at atypical cardiostimulant beta-adrenoceptors (distinct from beta₁, beta₂, beta₃). S(-)-Bupranolol demonstrates potent stereoselective antagonism, while its R(+)-enantiomer and several structural analogs lacking the specific chloro-methylphenol and tert-butylamine combination (e.g., BK-26, bevantolol) are ineffective at blocking these receptors [3]. This highlights the exquisite sensitivity of these atypical receptors to the three-dimensional spatial arrangement of bupranolol's pharmacophore.

Properties

CAS Number

38104-34-6

Product Name

Bupranolol

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1

InChI Key

HQIRNZOQPUAHHV-NSHDSACASA-N

SMILES

O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl

Solubility

Soluble in DMSO

Synonyms

Bupranolol, (S)-; (-)-Bupranolol; L-Bupranolol; S-(-)-Bupranolol

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.